molecular formula C25H23ClN2OS B2748607 4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532972-71-7

4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2748607
M. Wt: 434.98
InChI Key: KGSGLXYOTQVFKW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, an indole group, and a sulfanyl group. The presence of these groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzamide and indole groups) and a sulfur atom (from the sulfanyl group). The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the electron-withdrawing benzamide group. The sulfur atom might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Cardiac Electrophysiological Activity and Class III Agents

Compounds similar to 4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide have been studied for their potential in cardiac electrophysiological applications. Research has identified N-substituted imidazolylbenzamides as new selective class III agents with potency in vitro comparable to established clinical trials candidates, such as sematilide. These findings indicate the viability of specific molecular moieties in producing class III electrophysiological activity, suggesting a potential area of application for compounds with similar structural characteristics (Morgan et al., 1990).

Crystal Structure and Biological Studies

Studies on derivatives with similar structural components have also explored their crystal structures, Hirshfeld surface analyses, and biological activities. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown significant antibacterial and antioxidant activities, highlighting the chemical versatility and therapeutic potential of these compounds (Karanth et al., 2019).

Metabolic Pathways and Pharmacokinetics

The metabolic fate and disposition of structurally related compounds, such as GDC-0449 (vismodegib), reveal extensive metabolism with significant implications for pharmacokinetics and drug development. Studies on rats and dogs have uncovered unique metabolic pathways, including pyridine ring opening, which are crucial for understanding drug metabolism and designing compounds with optimized pharmacological profiles (Yue et al., 2011).

Electrochemical Oxidation and Analytical Applications

Research into the electrochemical oxidation of compounds like Indapamide has developed methodologies for pharmaceutical analysis. These studies contribute to the broader understanding of the electrochemical behaviors of benzamide derivatives, offering insights into their analytical applications and potential in monitoring drug stability and purity (Legorburu et al., 1996).

Safety And Hazards

The safety and hazards of this compound would need to be determined through experimental studies. As with any new compound, appropriate precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSGLXYOTQVFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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